Lithium;hexa-2,4-diynoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

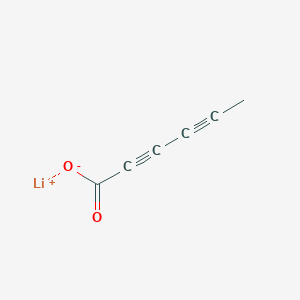

Lithium;hexa-2,4-diynoate is a chemical compound with the molecular formula C6H3LiO2 It is a lithium salt of hexa-2,4-diynoic acid

Wirkmechanismus

Target of Action

Lithium hexa-2,4-diynoate, like other lithium compounds, primarily targets several critical neuronal enzymes and neurotransmitter receptors . The lithium ion Li+, due to its smaller diameter, can easily displace K+ and Na+ and even Ca+2, occupying their sites in these targets .

Mode of Action

The precise mechanism of action of lithium as a mood-stabilizing agent is currently unknown . It’s believed that lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .

Biochemical Pathways

Lithium affects several biochemical pathways. It has been shown to inhibit inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes are involved in critical cellular processes, and their inhibition can lead to significant downstream effects.

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, which necessitates careful monitoring of blood concentrations .

Result of Action

The molecular and cellular effects of lithium’s action are complex and multifaceted. It can also influence neurotransmitter release and uptake, ion transport, and intracellular signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium;hexa-2,4-diynoate typically involves the reaction of hexa-2,4-diynoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent. The reaction can be represented as follows:

C6H3O2H+LiOH→C6H3LiO2+H2O

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;hexa-2,4-diynoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various metal salts can be used to replace the lithium ion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Lithium;hexa-2,4-diynoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.

Medicine: Research is ongoing to investigate its potential therapeutic applications, although specific uses are not yet well-established.

Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lithium hexa-2,4-dienoate: This compound is similar in structure but has a different arrangement of double bonds.

Lithium hexa-2,4-diyne: Another structurally related compound with different bonding patterns.

Uniqueness

Lithium;hexa-2,4-diynoate is unique due to its specific arrangement of triple bonds and its potential reactivity. This makes it a valuable compound for research in various fields, offering distinct properties compared to its analogs.

Biologische Aktivität

Lithium;hexa-2,4-diynoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a lithium salt of hexa-2,4-diynoic acid, characterized by the presence of multiple alkyne groups. Its chemical structure can be represented as follows:

This compound exhibits unique properties due to the presence of conjugated triple bonds, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound may exert effects through:

- Antioxidant Activity : The alkyne functional groups are known to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular signaling and proliferation.

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and permeability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- HepG2 Cells : The compound showed an IC50 value of approximately 12 µM, indicating significant growth inhibition.

- MCF-7 Cells : It was found to induce apoptosis in breast cancer cells through caspase activation pathways.

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Case Studies

-

Case Study on Anticancer Activity :

A study published in a peer-reviewed journal explored the effects of this compound on human liver cancer cells (HepG2). The researchers observed that treatment with the compound led to significant cell death via apoptosis, with mechanisms involving mitochondrial dysfunction and reactive oxygen species generation. -

Study on Antimicrobial Activity :

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound could inhibit bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development.

Eigenschaften

IUPAC Name |

lithium;hexa-2,4-diynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2.Li/c1-2-3-4-5-6(7)8;/h1H3,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCKOQLGSSLSJJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC#CC#CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3LiO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.